molecular formula C19H15N3O4S B2374239 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 393837-52-0

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2374239
CAS No.: 393837-52-0
M. Wt: 381.41
InChI Key: PONYQORHVBVLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 393837-52-0) is a specialized benzothiazole derivative with a molecular formula of C19H15N3O4S and a molecular weight of 381.41 g/mol. This compound is provided at a high purity level of 95% or greater, making it suitable for advanced research applications . The core structure of this molecule incorporates a 1,3-benzothiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzothiazole derivatives are extensively investigated for their potent effects as antimicrobial, anti-tubercular, antimalarial, anticonvulsant, and anti-inflammatory agents, and they also show promise in treating diabetes and cancer . This specific acetamide is engineered for antimicrobial discovery, building upon research demonstrating that acetamide-linked benzothiazole heterocycles serve as promising lead molecules for developing new antibacterial agents . Its mechanism of action is believed to involve targeting bacterial DNA gyrase (PDB: 3G75), a critical enzyme for bacterial DNA replication, as supported by molecular docking studies on structurally similar benzothiazol-2-yl acetamide compounds . The primary research value of this compound lies in its application as a key intermediate for synthesizing novel bioactive molecules and its direct use in screens for new antimicrobial drugs. It is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-14-6-5-11(20-16(24)10-22-17(25)7-8-18(22)26)9-12(14)19-21-13-3-1-2-4-15(13)27-19/h1-6,9,23H,7-8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYQORHVBVLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the benzo[d]thiazole ring.

    Formation of the dioxopyrrolidinyl acetamide: This could involve the reaction of a suitable acyl chloride with a dioxopyrrolidinyl amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzo[d]thiazole ring can be reduced under certain conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the benzo[d]thiazole ring would yield dihydrobenzo[d]thiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzo[d]thiazole moieties can interact with various enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the dioxopyrrolidinyl acetamide can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Substituted Acetamides with Benzothiazole Moieties

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1): Structural Differences: Replaces the dioxopyrrolidine group with a trioxo-dihydrobenzothiazole ring. Properties: Exhibits analgesic activity comparable to acetaminophen but with a shorter elimination half-life due to reduced metabolic stability . Crystal Packing: Forms N–H⋯O and O–H⋯O hydrogen bonds, with π-stacking interactions between benzothiazole and phenolic rings (3.93 Å spacing) .
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :

    • Structural Differences : Substitutes dioxopyrrolidine with a methylpiperazine group.
    • Synthesis : Synthesized via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
    • Activity : Demonstrates moderate anticancer activity in preliminary screenings .

Dichlorophenyl-Acetamide Derivatives

  • 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Structural Differences: Lacks the hydroxyphenyl and dioxopyrrolidine groups, featuring a dichlorophenyl and thiazole instead. Crystal Structure: The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, forming inversion dimers via N–H⋯N hydrogen bonds . Synthesis: Prepared via carbodiimide-mediated coupling of 2,4-dichlorophenylacetic acid with 2-aminothiazole .

Physicochemical and Pharmacokinetic Properties

Compound Substituents LogP* Melting Point (K) Key Interactions Bioactivity
Target Compound Benzothiazole, 4-hydroxyphenyl, dioxopyrrolidine ~3.2† Not reported Hydrogen bonding, π-stacking‡ Under investigation
SCP-1 Benzothiazole, 4-hydroxyphenyl, trioxo-dihydrobenzothiazole 2.8 Not reported N–H⋯O, O–H⋯O, π-stacking Analgesic (ED₅₀ ~150 mg/kg)
BZ-IV Benzothiazole, methylpiperazine 2.5 459–461 N–H⋯O (amide) Anticancer (IC₅₀ ~25 µM)
2-(2,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazole 3.0 459–461 N–H⋯N (dimerization) Not reported

*Predicted using fragment-based methods. †Estimated based on substituent contributions. ‡Inferred from analogues like SCP-1.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N2O3S
  • Molecular Weight : 366.44 g/mol
  • CAS Number : 332152-69-9

The compound exhibits several biological activities attributed to its structural features:

  • Anticancer Activity : Benzothiazole derivatives have been shown to possess anticancer properties by inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways .
  • Antimicrobial Activity : The presence of the benzothiazole moiety contributes to significant antibacterial and antifungal activities. Research has demonstrated that these compounds can disrupt bacterial cell walls and inhibit fungal growth by interfering with essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6, thus reducing inflammation in various models of inflammatory diseases .

Anticancer Studies

A study involving derivatives of benzothiazole reported that compounds similar to this compound showed potent activity against human cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through the induction of apoptosis and inhibition of cell migration .

Antimicrobial Studies

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 16–64 µg/mL, indicating moderate to high efficacy compared to standard antibiotics .

Anti-inflammatory Studies

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in the levels of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2). This suggests a potential therapeutic role in managing inflammatory conditions .

Case Study 1: Cancer Cell Line Evaluation

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis revealing increased apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, showing promise as a potential treatment for infections caused by resistant strains.

Q & A

Q. 1.1. What synthetic methodologies are recommended for optimizing the yield of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

Answer:

  • Reagents and Conditions : Acetylation reactions using acetic anhydride or acetyl chloride are common. Inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) minimize side reactions like hydrolysis or oxidation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor via thin-layer chromatography (TLC) with UV visualization .
  • Key Challenges : The benzothiazole moiety may undergo ring-opening under acidic conditions; use pH-neutral solvents like dimethylformamide (DMF) .

Q. 1.2. What analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (6.8–8.2 ppm for benzothiazole) and the dioxopyrrolidinyl carbonyl (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ~424 Da) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/ethanol and refine using SHELXL .

Q. 1.3. What are common impurities observed during synthesis, and how are they addressed?

Answer:

  • Byproducts : Unreacted 2-hydrazinobenzothiazole or incomplete acetylation intermediates.
  • Mitigation : Use excess acetyl chloride (1.2–1.5 equiv) and monitor reaction progress via HPLC with a C18 column (retention time ~12 min) .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

  • Strategy : Perform single-crystal X-ray diffraction to determine bond lengths and angles. For example, the benzothiazole C–N bond (1.32 Å) and hydroxyl group positioning confirm tautomeric stability .
  • Software : Refinement via SHELXL (R-factor < 0.05) and hydrogen-bonding analysis (e.g., O–H···N interactions) validate the enol-keto equilibrium .

Q. 2.2. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

  • Key Modifications :

    Position Modification Impact Reference
    Benzothiazole C2Replace with pyridylAlters π-π stacking with targets
    DioxopyrrolidinylIntroduce electron-withdrawing groups (e.g., –NO₂)Enhances electrophilicity for covalent binding
  • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then assay against kinase targets (e.g., EGFR) .

Q. 2.3. How should researchers address contradictory data in solubility and stability assays?

Answer:

  • Case Example : Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) may arise from polymorphic forms.
  • Resolution :
    • Conduct differential scanning calorimetry (DSC) to identify polymorphs (melting points ~220–225°C).
    • Use dynamic light scattering (DLS) to assess aggregation in PBS buffer (pH 7.4) .

Q. 2.4. What strategies stabilize the compound under physiological conditions for in vivo studies?

Answer:

  • Formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to prevent hydrolysis of the acetamide group.
  • Degradation Pathways : Monitor via LC-MS/MS in simulated gastric fluid (SGF, pH 1.2) and identify metabolites (e.g., free benzothiazole derivatives) .

Methodological Best Practices

Q. 3.1. How to validate computational docking predictions for this compound?

Answer:

  • Protocol :
    • Perform molecular docking (AutoDock Vina) using the benzothiazole ring as an anchor.
    • Validate with surface plasmon resonance (SPR) to measure binding affinity (KD < 10 µM).
    • Cross-check with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. 3.2. What in vitro assays are suitable for assessing kinase inhibition?

Answer:

  • Assays :
    • Fluorescence Polarization : Measure displacement of ATP-competitive probes (IC₅₀ values).
    • Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .

Data Contradiction Analysis

Q. 4.1. How to reconcile conflicting IC₅₀ values across studies?

Answer:

  • Factors : Variability in cell lines (e.g., HEK293 vs. HeLa), assay duration (24 vs. 48 hr), or compound purity.
  • Solution : Standardize protocols (e.g., CellTiter-Glo® viability assay) and cross-validate with orthogonal methods (e.g., flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.